(3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid
Overview
Description
(3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in organic chemistry due to its unique structural features and reactivity. This compound contains a boronic acid group, a fluorophenyl group, and a piperidine ring with a tert-butyldimethylsilyl (TBS) protecting group. The presence of these functional groups makes it a versatile intermediate in various chemical reactions, particularly in the field of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid typically involves multi-step organic synthesis. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used cross-coupling reaction in organic chemistry. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Suzuki-Miyaura Coupling:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols or amines.
Scientific Research Applications
(3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the design of boron-containing biomolecules for biological studies and drug discovery.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of (3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without the fluorophenyl and piperidine groups.
4-Fluorophenylboronic Acid: Contains a fluorophenyl group but lacks the piperidine and TBS groups.
(4-(Tert-butyldimethylsilyl)oxy)phenylboronic Acid: Contains the TBS group but lacks the fluorophenyl and piperidine groups.
Uniqueness
(3-(4-((Tert-butyldimethylsilyl)oxy)piperidin-1-yl)-5-fluorophenyl)boronic acid is unique due to its combination of functional groups, which provide enhanced reactivity and versatility in chemical synthesis. The presence of the TBS group offers protection during reactions, while the fluorophenyl group can improve binding interactions in biological applications.
Properties
IUPAC Name |
[3-[4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-yl]-5-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BFNO3Si/c1-17(2,3)24(4,5)23-16-6-8-20(9-7-16)15-11-13(18(21)22)10-14(19)12-15/h10-12,16,21-22H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKDTVVEDMJZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)N2CCC(CC2)O[Si](C)(C)C(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BFNO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.